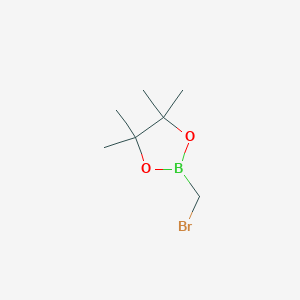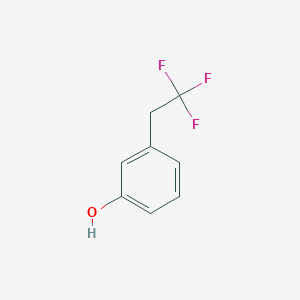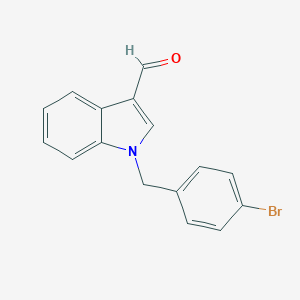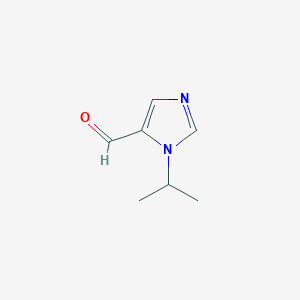
1-Isopropyl-1H-imidazole-5-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 1H-imidazole-5-carbaldehydes involves copper-catalyzed oxidative coupling reactions of amidines and α,β-unsaturated aldehydes, demonstrating high functional group compatibility and atom economy under mild conditions (Li et al., 2015). Another method for synthesizing imidazole derivatives includes the reaction of isopropyl amine with glyoxal, formaldehyde, and ammonia, leading to the creation of 1-Isopropyl-imidazole and its further transformation into various derivatives (Qi, 2011).
Molecular Structure Analysis
The structure and properties of imidazole derivatives, including those similar to 1-Isopropyl-1H-imidazole-5-carbaldehyde, have been extensively studied through methods like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the reactivity and synthesis of these compounds.
Chemical Reactions and Properties
Imidazole derivatives participate in a wide range of chemical reactions, including nucleophilic substitution, cycloaddition, and condensation reactions. These reactions are essential for synthesizing complex organic compounds, pharmaceuticals, and agrochemicals. For example, silver-catalyzed domino reactions have been developed for the regioselective formation of C-N bonds, offering a new route to imidazole-5-carbaldehydes (Wang et al., 2017).
Aplicaciones Científicas De Investigación
Copper-Catalyzed Synthesis
Li et al. (2015) describe a method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, which can potentially include the 1-isopropyl variant, through a copper-catalyzed oxidative coupling reaction. This method is notable for its use of inexpensive catalysts and high atom economy under mild conditions (Li et al., 2015).
Building Blocks in Medicinal Chemistry
Orhan et al. (2019) discuss the use of 5-imidazole-carbaldehydes, like 1-isopropyl-1H-imidazole-5-carbaldehyde, as building blocks in medicinal chemistry. They highlight the synthesis and characterization of new derivatives starting from 4-methyl-1H-imidazole-5-carbaldehyde, which could potentially be applied to the 1-isopropyl variant (Orhan et al., 2019).
Synthesis of Imidazole Derivatives
Perandones & Soto (1997) describe the preparation of 4-amino-1,2-dimethylimidazole-5-carbaldehyde, a derivative of 1-isopropyl-1H-imidazole-5-carbaldehyde, by reduction of aminoimidazolecarbonitriles. This process leads to the formation of imidazo[4,5-b]pyridine derivatives, showcasing the compound's utility in synthesizing complex heterocyclic structures (Perandones & Soto, 1997).
Ionic Liquid Synthesis
Qi (2011) reports the synthesis of 1-isopropyl-imidazole and its conversion into a bidentate ionic liquid, 1,4-(1-isopropyl-imidazole) butane bromide. This work highlights the compound's potential in creating new ionic liquids with specific properties (Qi, 2011).
Photoluminescence Properties
Li et al. (2019) explored the use of a related organic ligand, 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde, in the synthesis of Zn(II) mononuclear complexes. These complexes demonstrate interesting photoluminescence properties, suggesting potential applications in materials science (Li et al., 2019).
Safety And Hazards
“1-Isopropyl-1H-imidazole-5-carbaldehyde” is classified with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements, including H302, H312, H315, H319, H332, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-propan-2-ylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(2)9-5-8-3-7(9)4-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIWEUWQSDSUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-imidazole-5-carbaldehyde | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)
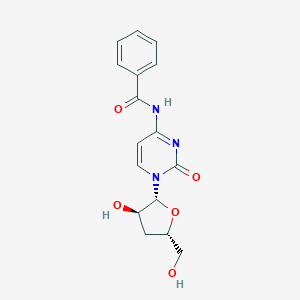
![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)
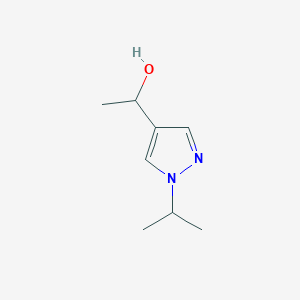
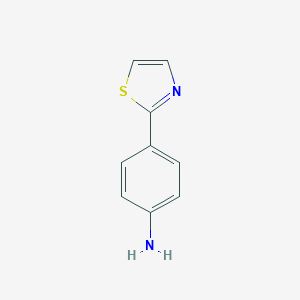
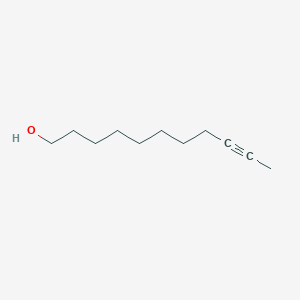
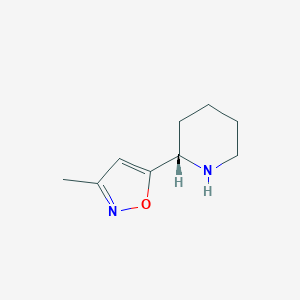
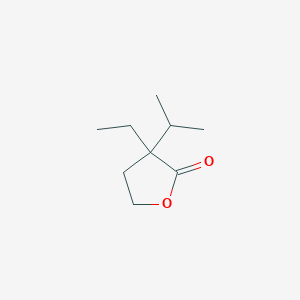
![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)
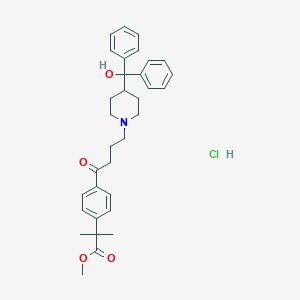
![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
